Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N',N'-dimethyl-N-hydroxy-, P-oxide
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Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide is a complex chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety and a tetrahydro-2H-1,3,2-oxazaphosphorin ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide typically involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to new derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bis(2-chloroethyl)amino group is particularly important for its cytotoxic activity, as it can form cross-links with DNA, inhibiting cell division and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
Uniqueness
Compared to similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’,N’-dimethyl-N-hydroxy-, P-oxide stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
CAS No. |
97139-50-9 |
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Molecular Formula |
C10H21Cl2N4O4P |
Molecular Weight |
363.18 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3,3-dimethylurea |
InChI |
InChI=1S/C10H21Cl2N4O4P/c1-14(2)10(17)16(18)9-3-8-20-21(19,13-9)15(6-4-11)7-5-12/h9,18H,3-8H2,1-2H3,(H,13,19) |
InChI Key |
VXSLBQIJPIAUNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
Origin of Product |
United States |
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